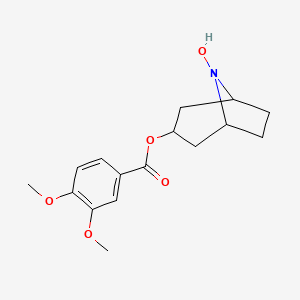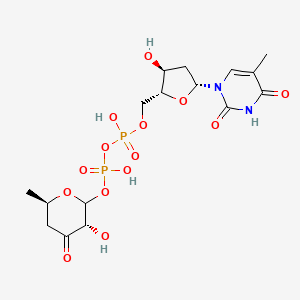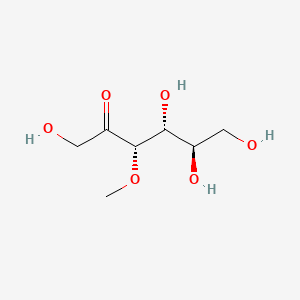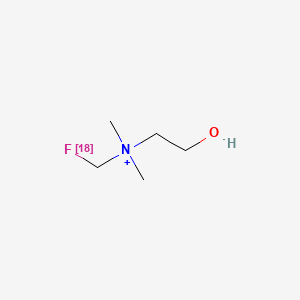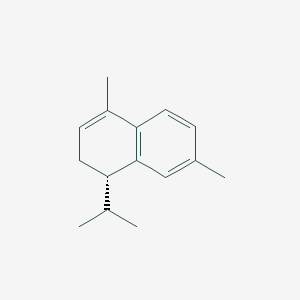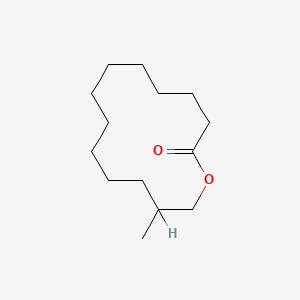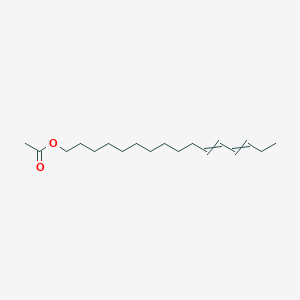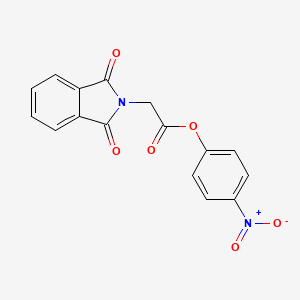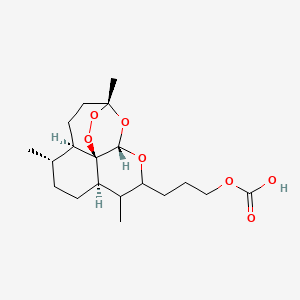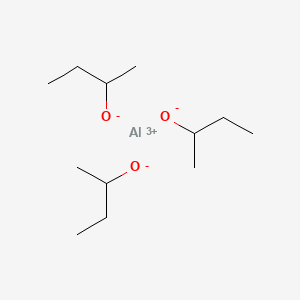
二級ブトキシアルミニウム
概要
説明
2-Butanol, aluminum salt (also known as 2-Butanol Aluminium Salt, 2-Butanolaluminum salt, 2-Butanol-Aluminium-Salt, and 2-Butanol Aluminium Complex) is a complex of 2-Butanol and aluminum salt formed in aqueous solutions. It is a highly reactive compound, used in a variety of industrial processes, such as the production of polymers, resins, and other synthetic materials. 2-Butanol, aluminum salt is also used in laboratory experiments and research, as it has a number of advantages and limitations.
科学的研究の応用
触媒と担体
二級ブトキシアルミニウムは、活性な触媒と担体として使用されます . この化合物は、さまざまな化学反応において重要な役割を果たし、反応速度を高めますが、その過程で消費されることはありません。
無機膜
無機膜の形成に使用されます . これらの膜は、ろ過、ガス分離、イオン輸送など、幅広い用途があります。
還元剤と酸化剤
二級ブトキシアルミニウムは、アルデヒドとケトンの還元剤として作用します . これらの化合物の酸化剤としても機能することができます .
ゲル形成剤
この化合物は、印刷インキと塗料のゲル形成剤として使用されます . これらの製品で所望の一貫性とテクスチャを実現するのに役立ちます。
脱水剤
二級ブトキシアルミニウムは、脱水剤として機能します . これは、さまざまな物質から水を除去するのに役立ち、多くの産業プロセスにおいて不可欠です。
防水剤
防水剤として使用されます . これにより、建設業界で、水を防ぐように材料を処理するために使用されるため、貴重な材料となります。
アルミニウムベースグリース
二級ブトキシアルミニウムは、アルミニウムベースグリースの製造に使用されます . このタイプのグリースは、優れた熱安定性と耐水性に優れていることで知られています。
感光性アルミナゲルフィルムの調製
二級ブトキシアルミニウムは、感光性アルミナゲルフィルムを調製するために使用されます . これらのフィルムは、電子機器や光学機器など、さまざまな分野で応用されています。
作用機序
Target of Action
Aluminum sec-butoxide, also known as 2-Butanol, aluminum salt, is primarily used as an active catalyst and reducer of aldehydes and ketones . It is also used as a gelling agent for paint and ink, and as a water repellent substance for wood .
Mode of Action
Aluminum sec-butoxide interacts with its targets (aldehydes and ketones) by acting as a reducing agent . This means it donates electrons to these compounds, thereby reducing them. This interaction results in the transformation of aldehydes and ketones into different chemical compounds.
Biochemical Pathways
It is known that the compound plays a role in the reduction of aldehydes and ketones, which are key components in many biochemical pathways .
Pharmacokinetics
It is known that the compound is easily soluble in ethanol, isopropanol, and toluene . It is also known to be flammable and hygroscopic, meaning it absorbs moisture from the air .
Result of Action
The primary result of Aluminum sec-butoxide’s action is the reduction of aldehydes and ketones . This can lead to the formation of various other compounds, depending on the specific aldehydes and ketones involved. In addition, when used as a gelling agent, it can help to form a solid or semi-solid state from a liquid .
Action Environment
The action of Aluminum sec-butoxide can be influenced by environmental factors. For instance, it decomposes into aluminum hydroxide and sec-butanol when it comes into contact with water . It is also flammable and should be kept away from open flames and hot surfaces . Furthermore, it should be stored in a dry and well-ventilated place to prevent it from absorbing moisture from the air .
Safety and Hazards
将来の方向性
Butanol has similar characteristics to gasoline, and could provide an alternative oxygenate to ethanol in blended fuels . Butanol can be produced either via the biotechnological route, using microorganisms such as clostridia, or by the chemical route, using petroleum . Recently, interest has grown in the possibility of catalytic coupling of bioethanol into butanol over various heterogenic systems . This reaction has great potential, and could be a step towards overcoming the disadvantages of bioethanol as a sustainable transportation fuel .
生化学分析
Biochemical Properties
2-Butanol, aluminum salt plays a significant role in biochemical reactions, particularly as a Lewis acid catalyst . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can interact with hydroxyl groups in biomolecules, facilitating reactions such as esterification and transesterification. The nature of these interactions often involves the formation of coordination complexes with the aluminum center, which can stabilize transition states and lower activation energies in biochemical reactions .
Cellular Effects
The effects of 2-Butanol, aluminum salt on cellular processes are multifaceted. It can influence cell function by interacting with cellular membranes and proteins. For example, it has been observed to cause irritation and toxicity in cells upon ingestion or skin absorption . Additionally, it can affect cell signaling pathways and gene expression by altering the phosphorylation states of proteins and other signaling molecules. This compound can also impact cellular metabolism by inhibiting or activating specific enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2-Butanol, aluminum salt exerts its effects through several mechanisms. It can bind to biomolecules, forming coordination complexes that alter their structure and function. For example, it can inhibit enzymes by binding to their active sites or by inducing conformational changes that reduce their activity . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Butanol, aluminum salt can change over time. This compound is known to decompose in contact with water, which can affect its stability and efficacy in biochemical experiments . Long-term exposure to this compound can lead to chronic effects such as respiratory irritation and drowsiness . In vitro and in vivo studies have shown that prolonged exposure can result in significant changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Butanol, aluminum salt vary with different dosages in animal models. At low doses, it may cause mild irritation and toxicity, while at high doses, it can lead to severe toxic effects such as respiratory distress and central nervous system depression . Studies have shown that there are threshold effects, where the severity of the toxic effects increases significantly beyond a certain dosage . Additionally, high doses of this compound can result in adverse effects such as anemia and neurotoxicity .
Metabolic Pathways
2-Butanol, aluminum salt is involved in various metabolic pathways. It can interact with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, affecting the metabolism of alcohols and aldehydes . This compound can also influence metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels . Additionally, it can interact with cofactors such as NAD+ and NADH, affecting redox reactions in cells .
Transport and Distribution
The transport and distribution of 2-Butanol, aluminum salt within cells and tissues involve various transporters and binding proteins. This compound can be transported across cellular membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-Butanol, aluminum salt can affect its activity and function. This compound can be localized to specific cellular compartments such as the cytoplasm, nucleus, and mitochondria . The localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles . The activity of 2-Butanol, aluminum salt can be modulated by its subcellular localization, as it can interact with different biomolecules in various compartments .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 2-Butanol, aluminum salt can be achieved through a reaction between aluminum isopropoxide and 2-butanol in the presence of hydrochloric acid.", "Starting Materials": ["Aluminum isopropoxide", "2-Butanol", "Hydrochloric acid"], "Reaction": [ "Add 2-butanol to a flask", "Add aluminum isopropoxide to the same flask", "Add hydrochloric acid to the flask to initiate the reaction", "Stir the mixture for several hours until the reaction is complete", "Filter the resulting product to obtain 2-Butanol, aluminum salt" ] } | |
CAS番号 |
2269-22-9 |
分子式 |
C4H10AlO |
分子量 |
101.10 g/mol |
IUPAC名 |
aluminum;butan-2-olate |
InChI |
InChI=1S/C4H10O.Al/c1-3-4(2)5;/h4-5H,3H2,1-2H3; |
InChIキー |
UTMJYTVLBRHOTO-UHFFFAOYSA-N |
SMILES |
CCC(C)[O-].CCC(C)[O-].CCC(C)[O-].[Al+3] |
正規SMILES |
CCC(C)O.[Al] |
その他のCAS番号 |
2269-22-9 |
物理的記述 |
Light yellow liquid; [Aldrich MSDS] Odor like alcohol; Hydrolyzed by water; [Alfa Aesar MSDS] |
ピクトグラム |
Flammable; Acute Toxic; Irritant |
関連するCAS |
78-92-2 (Parent) |
同義語 |
2-butanol 2-butanol, (+)-isomer 2-butanol, (+-)-isomer 2-butanol, (-)-isomer 2-butanol, aluminum salt 2-butanol, lithium salt, (+-)-isomer 2-butanol, lithium salt, (R)-isomer 2-butanol, lithium salt, (S)-isomer sec-butyl alcohol |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

